Dichloro(guanethidine)platinum(II)

Description

Dichloro(ethylenediamine)platinum(II) is a platinum(II) coordination complex with the formula $[Pt(en)Cl_2]$, where "en" denotes ethylenediamine. This compound has garnered attention for its ability to bind nucleic acids, thereby inhibiting DNA amplification in quantitative PCR (qPCR) assays. Its mechanism involves chelation to DNA, which prevents polymerase activity and reduces qPCR signals in a concentration-dependent manner . Studies highlight its application in distinguishing viable and dead bacterial cells, as it selectively penetrates membrane-compromised cells to modify DNA, enabling rapid viability assessments in mycobacteria like M. smegmatis and Mycobacterium avium subsp. paratuberculosis (MAP) .

Properties

CAS No. |

84152-28-3 |

|---|---|

Molecular Formula |

C10H22Cl2N4Pt |

Molecular Weight |

464.3 g/mol |

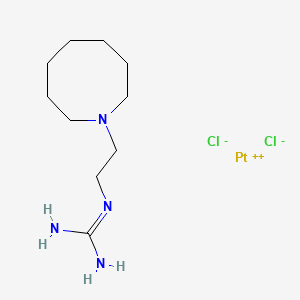

IUPAC Name |

2-[2-(azocan-1-yl)ethyl]guanidine;platinum(2+);dichloride |

InChI |

InChI=1S/C10H22N4.2ClH.Pt/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14;;;/h1-9H2,(H4,11,12,13);2*1H;/q;;;+2/p-2 |

InChI Key |

SWCPRJOYDGRKSE-UHFFFAOYSA-L |

SMILES |

C1CCCN(CCC1)CCN=C(N)N.[Cl-].[Cl-].[Pt+2] |

Canonical SMILES |

C1CCCN(CCC1)CCN=C(N)N.[Cl-].[Cl-].[Pt+2] |

Synonyms |

cis-Pt-(guanethidine)-Cl2 dichloro(guanethidine)platinum(II) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Platinum(II) Compounds

cis-Dichlorodiammineplatinum(II) (Cisplatin)

- DNA Binding Efficacy :

Cisplatin ($[Pt(NH3)2Cl_2]$) exhibits stronger DNA cross-linking activity than dichloro(ethylenediamine)platinum(II). At 1,000 µM, cisplatin completely suppresses MAP DNA amplification in qPCR, whereas dichloro(ethylenediamine)platinum(II) achieves a 16 Cq reduction . - In contrast, dichloro(ethylenediamine)platinum(II) penetrates live cells more effectively across all tested concentrations (100–300 µM), making it less selective in viability assays .

- Applications :

Cisplatin is widely used in oncology but repurposed in microbiological studies for viability testing. Dichloro(ethylenediamine)platinum(II) is preferred in scenarios requiring rapid DNA signal suppression without complete amplification blockade .

Dichloro(1,5-cyclooctadiene)platinum(II)

- Structure and Solubility :

This compound ($[Pt(COD)Cl_2]$) features a bulky cyclooctadiene ligand, reducing its aqueous solubility compared to dichloro(ethylenediamine)platinum(II) . - DNA Interaction: Limited evidence suggests it is less effective in nucleic acid modification, as its steric hindrance impedes DNA binding. It is primarily used in catalytic applications rather than biological studies .

Tetraplatin (d,l-trans-1,2-Diaminocyclohexane Tetrachloroplatinum(IV))

- Resistance Profile :

Tetraplatin, a platinum(IV) complex, overcomes cisplatin resistance in cancer cells and shows activity against cisplatin-resistant L1210 leukemia. Dichloro(ethylenediamine)platinum(II) lacks such data, as its studies focus on bacterial viability .

Platinum(IV) Chloride and Tetrakis(triphenylphosphine)platinum(0)

- Efficacy :

Both compounds show minimal DNA amplification suppression (<5 Cq reduction at 1,000 µM), making them unsuitable for viability assays. This highlights the superior activity of dichloro(ethylenediamine)platinum(II) and cisplatin in nucleic acid modification .

Data Table: Key Properties of Selected Platinum Compounds

| Compound | Structure | Solubility (Saline) | DNA Binding Efficacy (1,000 µM) | Cell Penetration (Live Cells) | Key Applications |

|---|---|---|---|---|---|

| Dichloro(ethylenediamine)platinum(II) | $[Pt(en)Cl_2]$ | Moderate | 16 Cq reduction | High | Bacterial viability assays |

| Cisplatin | $[Pt(NH3)2Cl_2]$ | Low | Complete suppression | Moderate (concentration-dependent) | Oncology, viability testing |

| Dichloro(1,5-cyclooctadiene)platinum(II) | $[Pt(COD)Cl_2]$ | Low | Not studied | Low | Catalysis |

| Tetraplatin | $[Pt(DACH)Cl_4]$ | High (15–16 mg/mL) | N/A | N/A | Overcoming cisplatin resistance |

Research Findings and Limitations

- Dichloro(ethylenediamine)platinum(II) requires ultrapure water for optimal activity, as TE buffer reduces its DNA-binding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.